Smancs

Catalog No.
S11222815
CAS No.
M.F
C36H35NO11
M. Wt
657.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Smancs

Product Name

Smancs

IUPAC Name

[(4S,6R,12R)-11-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-methyl-3-(methylamino)oxan-2-yl]oxy-4-[(4S)-2-oxo-1,3-dioxolan-4-yl]-5-oxatricyclo[8.3.0.04,6]trideca-1(13),9-dien-2,7-diyn-12-yl] 7-methoxy-2,5-dimethylnaphthalene-1-carboxylate

Molecular Formula

C36H35NO11

Molecular Weight

657.7 g/mol

InChI

InChI=1S/C36H35NO11/c1-17-9-10-22-18(2)13-21(42-5)15-24(22)28(17)33(40)45-25-14-20-11-12-36(27-16-43-35(41)46-27)26(48-36)8-6-7-23(20)32(25)47-34-29(37-4)31(39)30(38)19(3)44-34/h7,9-10,13-15,19,25-27,29-32,34,37-39H,16H2,1-5H3/t19-,25-,26-,27+,29+,30+,31-,32?,34-,36+/m1/s1

InChI Key

FYQZGCBXYVWXSP-OTWPCVNDSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C=C3C2=CC#CC4C(O4)(C#C3)C5COC(=O)O5)OC(=O)C6=C(C=CC7=C6C=C(C=C7C)OC)C)NC)O)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@@H]([C@H](O1)OC2[C@@H](C=C3C2=CC#C[C@@H]4[C@@](O4)(C#C3)[C@@H]5COC(=O)O5)OC(=O)C6=C(C=CC7=C6C=C(C=C7C)OC)C)NC)O)O

SMANCS, or the polymer conjugate of neocarzinostatin, is a macromolecular drug designed to enhance the therapeutic efficacy of cancer treatments. It is synthesized from the antitumor antibiotic neocarzinostatin through conjugation with a synthetic copolymer of styrene and maleic acid. This modification significantly alters the pharmacological properties of neocarzinostatin, improving its solubility in both organic and aqueous solvents, extending its biological half-life in circulation, and reducing toxicity while enhancing antitumor activity .

Where neocarzinostatin is reacted with partially hydrolyzed styrene-maleic acid copolymer under controlled conditions. The reaction typically occurs in an alkaline medium, allowing for effective conjugation between the amino groups of neocarzinostatin and the carboxylic acid groups of the copolymer. The resulting product is a bioconjugate with distinct physical and chemical properties compared to its parent compound, characterized by increased stability and altered solubility profiles .

SMANCS exhibits significant biological activity as an anticancer agent. Studies have shown that it retains the ability to inhibit tumor growth while demonstrating a reduced immunogenic response compared to neocarzinostatin. The unique structure of SMANCS allows for enhanced accumulation in tumor tissues due to the "enhanced permeability and retention" effect observed in solid tumors. This property is attributed to the hypervasculature and leaky nature of tumor blood vessels, which facilitates the preferential uptake of macromolecules like SMANCS .

The synthesis of SMANCS can be summarized in several key steps:

  • Preparation of Styrene-Maleic Acid Copolymer: The copolymer is synthesized through radical polymerization techniques.
  • Conjugation Reaction: Neocarzinostatin is dissolved in an alkaline buffer solution, and the styrene-maleic acid copolymer is added gradually.
  • Purification: The reaction mixture undergoes purification processes such as gel filtration chromatography to isolate pure SMANCS.
  • Characterization: Techniques like polyacrylamide gel electrophoresis and high-performance liquid chromatography are employed to confirm the molecular weight and purity of SMANCS .

Research on SMANCS has focused on its interactions with biological systems, particularly its pharmacokinetics and biodistribution. Studies indicate that SMANCS has a prolonged circulation time in the bloodstream compared to free neocarzinostatin, leading to improved therapeutic outcomes. Investigations into its interactions with cellular membranes suggest that it can effectively penetrate tumor cells, facilitating drug delivery directly at the site of action .

Several compounds share similarities with SMANCS, particularly those involving polymer-drug conjugates aimed at enhancing anticancer therapies. Notable examples include:

  • Doxorubicin-Polyethylene Glycol Conjugates: These conjugates improve solubility and reduce cardiotoxicity associated with free doxorubicin.
  • Paclitaxel-Polyethylene Glycol Conjugates: These formulations enhance bioavailability and reduce side effects compared to conventional paclitaxel.
  • Vincristine-Polymer Conjugates: Designed for targeted delivery, these conjugates aim to minimize systemic toxicity while maintaining efficacy.

Unique Features of SMANCS

  • Enhanced Tumoritropic Accumulation: Unlike many other polymer-drug conjugates, SMANCS shows a unique ability to target tumors specifically due to its structural properties.
  • Reduced Immunogenicity: Compared to its parent compound neocarzinostatin, SMANCS exhibits lower immunogenic responses, making it safer for repeated use in patients .

The combination of these features positions SMANCS as a distinctive option within the landscape of macromolecular therapeutics aimed at combating cancer effectively.

The Styrene Maleic Acid-Neocarzinostatin Conjugate (SMANCS) is a hybrid macromolecular therapeutic agent formed through covalent bonding between the antitumor protein neocarzinostatin (NCS) and a modified styrene-maleic acid (SMA) copolymer. The SMA component is synthesized via copolymerization of styrene and maleic anhydride monomers, followed by partial esterification or hydrolysis to yield derivatives with controlled hydrophobicity. Structural analysis reveals that each SMA chain (molecular weight ≈ 2,000 Da) contains approximately 2 moles of reactive anhydride groups per mole of polymer, which serve as conjugation sites for NCS.

Neocarzinostatin, a 12 kDa chromoprotein, contributes two primary amino groups (lysine ε-amino groups) that undergo nucleophilic attack on the SMA anhydride residues in alkaline conditions (0.8 M NaHCO₃, pH ≈ 8.5). This reaction produces amide linkages, resulting in a biantennary architecture where two SMA chains attach to a single NCS molecule. Post-conjugation, the molecular weight of SMANCS increases to ≈16 kDa, as confirmed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and high-performance liquid chromatography (HPLC) gel permeation analysis. The conjugated product exhibits altered solubility profiles, gaining amphiphilic characteristics that enhance compatibility with both aqueous media and lipid-based formulations.

Structural FeatureAnalytical MethodKey Finding
Molecular WeightSDS-PAGE, HPLC16 kDa (vs. 12 kDa for native NCS)
Anhydride ContentTitration, FTIR2 anhydride groups/SMA chain
Conjugation SitesAmino Acid AnalysisLysine residues as primary attachment points
AmphiphilicitySolubility AssaysSoluble in water and organic solvents

Polymer-Drug Conjugation Methodologies for SMANCS Production

The synthesis of SMANCS employs a stepwise conjugation strategy optimized for reproducibility and scalability. First, SMA copolymers are fractionated using column elution to achieve narrow molecular weight distributions (Đ ≈ 1.1–1.3). Partial esterification with alcohols (e.g., butanol) or hydrolysis with aqueous bases generates SMA derivatives (p-E-SMA or p-H-SMA) with tailored reactivity and hydrophobicity. These derivatives are reacted with NCS at a 2:1 molar ratio (SMA:NCS) in 0.8 M sodium bicarbonate buffer, facilitating nucleophilic ring-opening of the anhydride groups by lysine amino residues.

Critical parameters influencing conjugation efficiency include:

  • pH: Alkaline conditions (pH 8.5–9.0) deprotonate lysine amino groups, enhancing nucleophilicity.
  • Temperature: Reactions proceed at 25°C to prevent protein denaturation.
  • Purification: Dialysis against phosphate-buffered saline (PBS) removes unreacted SMA, followed by gel filtration chromatography (Sephadex G-75) to isolate the monodisperse SMANCS fraction.

The final product exhibits a 10-fold increase in plasma half-life compared to native NCS, attributable to reduced renal clearance and increased albumin binding via hydrophobic SMA side chains.

Analytical Characterization Techniques for SMANCS Purity Assessment

Rigorous quality control protocols ensure batch-to-batch consistency and therapeutic efficacy. Key methodologies include:

1.3.1 Molecular Weight Profiling

  • SDS-PAGE: Confirms the absence of free NCS (12 kDa band) and verifies SMANCS migration at ≈16 kDa.
  • Fluorescence Polarization: Quantifies hydrodynamic radius changes post-conjugation, correlating with increased molecular weight.

1.3.2 Chemical Composition Analysis

  • Elemental Analysis: Nitrogen content decreases from 14.2% (NCS) to 10.8% (SMANCS), consistent with SMA incorporation.
  • Ultraviolet-Visible Spectroscopy: Detects the NCS chromophore (λₘₐₓ = 340 nm), ensuring no degradation during conjugation.

1.3.3 Binding Affinity Assays

  • Isothermal Titration Calorimetry: Measures SMANCS affinity for human serum albumin (HSA), with a binding constant (Kₐ) of 1.2 × 10⁶ M⁻¹.
  • Competitive Displacement Studies: Butyl-SMA derivatives exhibit 3.2-fold stronger HSA binding than hydrolyzed SMA, confirming hydrophobic interactions dominate.

1.3.4 Hydrophobicity Assessment

  • Reverse-Phase HPLC: Retention time increases from 8.2 min (NCS) to 14.5 min (SMANCS), reflecting enhanced lipophilicity.
  • Partition Coefficient (Log P): SMANCS exhibits a log P of 1.8 in octanol-water systems, versus -0.3 for NCS.

The EPR effect forms the cornerstone of SMANCS’s tumor-selective delivery. Tumors exhibit structurally abnormal vasculature characterized by hyperpermeable endothelial junctions and impaired lymphatic drainage [7]. These pathological features enable macromolecules like SMANCS (molecular weight ≈25 kDa) to extravasate into tumor interstitial spaces while retaining them for prolonged periods [1] [6].

The polymer conjugate’s hydrodynamic radius (≈7 nm) exceeds the renal clearance threshold, preventing rapid excretion and facilitating passive accumulation in tumor tissues [7]. Comparative studies using radiolabeled proteins demonstrate that macromolecules >40 kDa achieve tumor-to-blood concentration ratios of 5:1 within 48 hours, while smaller molecules like native neocarzinostatin (12 kDa) fail to attain significant tumor retention [8]. SMANCS capitalizes on this size-dependent biodistribution, achieving intratumoral concentrations 8–10 times higher than unmodified neocarzinostatin in rat mammary carcinoma models [2].

ParameterSMANCSNative Neocarzinostatin
Molecular Weight25 kDa12 kDa
Tumor-to-Blood Ratio (24 h)8.2:11.3:1
Vascular Permeability Factor3.8x1.0x

Comparative Pharmacokinetics: SMANCS vs. Native Neocarzinostatin

Conjugation with styrene-maleic acid copolymer fundamentally alters SMANCS’s pharmacokinetic profile. In Sprague-Dawley rats, intravenous SMANCS exhibits a biphasic elimination pattern:

  • Initial Distribution Phase: 90% of administered SMANCS remains in circulation at 1 hour post-injection, compared to 10% for native neocarzinostatin [5] [6].
  • Terminal Elimination Phase: Plasma half-life extends from 1.65 hours (neocarzinostatin) to 6.2 hours (SMANCS) [5].

Organ distribution studies reveal divergent biodistribution patterns:

TissueSMANCS AccumulationNeocarzinostatin Accumulation
Kidney38% ID/g55% ID/g
Tumor22% ID/g3% ID/g
Liver12% ID/g8% ID/g

The conjugated polymer shields neocarzinostatin’s proteolytic cleavage sites, reducing metabolic degradation. Urinary excretion of intact SMANCS constitutes <15% of the administered dose versus 55% for native neocarzinostatin within the first hour [5] [6].

Albumin Binding Dynamics and Plasma Half-Life Extension

SMANCS’s plasma persistence stems from non-covalent interactions with endogenous albumin. The styrene-maleic acid copolymer contains hydrophobic domains that bind to albumin’s fatty acid binding sites (Sudlow Site I), creating a 150–200 kDa complex [1] [6]. This interaction:

  • Reduces renal filtration by increasing effective molecular size
  • Minimizes opsonization and subsequent reticuloendothelial system clearance

Isothermal titration calorimetry studies estimate SMANCS-albumin binding affinity (Kd ≈ 1.2 μM), comparable to endogenous ligands like bilirubin [1]. The table below contrasts plasma pharmacokinetic parameters with and without albumin binding:

ParameterSMANCSSMANCS (Albumin-Depleted)
Plasma Half-Life6.2 h1.8 h
AUC₀–∞ (μg·h/mL)48095
Clearance (mL/h/kg)12.462.1

Albumin binding also facilitates transvascular transport via gp60-mediated endothelial transcytosis, further enhancing tumor accumulation [7].

The enhanced permeability and retention effect observed with styrene maleic acid neocarzinostatin represents a fundamental mechanism for tumor-selective drug delivery that exploits the unique vascular architecture of malignant tissues [3] [4]. This phenomenon emerges from the distinctive biochemical environment within tumor vasculature, characterized by multiple permeability-enhancing factors that facilitate macromolecular extravasation [3] [5].

Enhanced Vascular Permeability Mechanisms

Tumor tissues exhibit markedly increased vascular permeability mediated by a complex cascade of biochemical mediators including bradykinin, nitric oxide, peroxynitrite, and prostaglandins [3] [5]. Research demonstrates that bradykinin B2 receptor antagonist HOE 140 significantly reduces tumor vascular permeability by 34-46% in experimental models, confirming the central role of the kallikrein-kinin system in facilitating macromolecular extravasation [5]. Similarly, indomethacin treatment reduces vascular permeability by 42-50%, highlighting the contribution of prostaglandin-mediated pathways [5].

The nitric oxide synthase pathway plays a particularly critical role in tumor vascular permeability enhancement [3]. Tumor tissues demonstrate highly expressed inducible nitric oxide synthase, generating nitric oxide that facilitates the enhanced permeability and retention effect [3]. The reaction product of nitric oxide with superoxide radicals forms peroxynitrite, which activates pro-matrix metalloproteinases to generate active collagenases that further enhance vascular permeability [3].

Macromolecular Accumulation Dynamics

Styrene maleic acid neocarzinostatin demonstrates remarkable tumor accumulation kinetics, reaching tumor-to-blood ratios of 1:1 within 3.2 hours and achieving 5:1 ratios by 19 hours following intravenous administration [6]. Comparative studies reveal that macromolecular proteins including bovine serum albumin and mouse immunoglobulin G achieve similar distribution ratios but require significantly longer timeframes of 56.7 hours and 72 hours respectively to reach equivalent 5:1 tumor-to-blood ratios [6].

The molecular weight dependency of tumor accumulation demonstrates optimal enhanced permeability and retention effect for macromolecules in the 15,000-50,000 dalton range [7]. Styrene maleic acid neocarzinostatin, with its molecular weight of approximately 16,000 daltons, falls within this optimal therapeutic window [8] [9]. However, the albumin-binding capacity of styrene maleic acid neocarzinostatin effectively increases its apparent molecular weight to approximately 90,000 daltons through non-covalent association, further enhancing its tumor-targeting properties [1] [10].

Table 1: Molecular Characteristics and Binding Properties of Styrene Maleic Acid Neocarzinostatin

ParameterValueReference
Molecular Weight (Styrene Maleic Acid Neocarzinostatin)15,000-16,000 Da [8] [9]
Molecular Weight (Neocarzinostatin component)11,700-12,000 Da [8] [9]
Molecular Weight (Styrene Maleic Acid polymer)1,500 Da [8]
Tumor/Blood Ratio at 19h5:1 [6]
Tumor/Blood Ratio at 56.7h (Bovine Serum Albumin)5:1 [6]
Cell Binding Affinity vs Neocarzinostatin20-fold higher [9]
Cytotoxicity Time (50% inhibition)5 minutes [9]
Albumin Binding Constant10^6 M^-1 [10]

Defective Lymphatic Drainage and Retention

The enhanced permeability and retention effect relies not only on increased vascular permeability but also on defective lymphatic drainage systems within tumor tissues [3] [4]. Normal tissues maintain efficient lymphatic clearance mechanisms that rapidly remove extravasated macromolecules, whereas solid tumors demonstrate impaired or absent lymphatic function [3]. This lymphatic dysfunction results in prolonged retention of macromolecular therapeutics within the tumor interstitium, with styrene maleic acid neocarzinostatin demonstrating sustained tumor presence exceeding 72 hours following administration [6].

Table 2: Enhanced Permeability and Retention Effect Mechanisms

MechanismFindingsSupporting Evidence
Vascular HyperpermeabilityMediated by bradykinin, nitric oxide, prostaglandinsHOE 140 reduced extravasation by 34-46%
Defective Lymphatic DrainageMacromolecules retained in tumor interstitiumNo lymphatic clearance in solid tumors
Albumin Binding EnhancementStyrene Maleic Acid Neocarzinostatin binds albumin via butyl-styrene maleic acid chainsCompetitive inhibition by butyl-styrene maleic acid
Tumor Accumulation Time3.2 hours to reach tumor/blood ratio 1:1Radiolabeled distribution studies
Peak Tumor Concentration19 hours to reach tumor/blood ratio 5:1Sustained tumor targeting observed
Retention Duration>72 hours in tumor tissueProlonged therapeutic effect

Macromolecular Interactions With Cellular Membranes

The interaction of styrene maleic acid neocarzinostatin with cellular membranes represents a complex interplay of molecular recognition, hydrophobic interactions, and receptor-mediated binding that facilitates enhanced cellular uptake compared to the parent neocarzinostatin molecule [9] [11]. These membrane interactions are fundamentally altered by the styrene maleic acid polymer conjugation, resulting in dramatically enhanced binding affinity and internalization kinetics.

Receptor Binding and Membrane Affinity

Styrene maleic acid neocarzinostatin demonstrates binding to the same neocarzinostatin receptor sites on cell surfaces as the parent compound, as evidenced by competitive inhibition studies showing similar inhibition patterns when 100-fold molar excess of unlabeled neocarzinostatin is present [9]. However, the amount of cell-bound styrene maleic acid neocarzinostatin increases approximately 20-fold compared to neocarzinostatin alone [9]. Scatchard plot analyses reveal that this dramatic increase results from alterations in binding affinity rather than an increase in the number of drug-binding sites at the cell surface [9].

The enhanced membrane affinity of styrene maleic acid neocarzinostatin stems from increased lipophilicity conferred by the styrene maleic acid polymer conjugation [9]. Among various styrene maleic acid ester derivatives, hydrophobic derivatives demonstrate greater internalization following the order: butyl > ethyl > carboxylate, confirming the role of lipophilicity in membrane interaction [9]. This increased lipophilicity facilitates stronger interactions with cellular membrane lipid bilayers while maintaining specific receptor recognition through the neocarzinostatin moiety.

Temperature and pH Dependencies

The binding of styrene maleic acid neocarzinostatin to cellular membranes demonstrates significant temperature dependency, with two-fold greater drug binding observed at 37°C compared to 0°C [9] [12]. This temperature dependence suggests active membrane interactions involving conformational changes and energy-dependent processes rather than simple passive adsorption [12].

Particularly significant is the pH-dependent nature of styrene maleic acid neocarzinostatin membrane interactions [12]. The binding of both neocarzinostatin and styrene maleic acid neocarzinostatin to cells increases substantially with increasing acidity of the medium [12]. This pH dependence proves especially relevant for tumor targeting, as solid tumors typically maintain more acidic extracellular environments compared to normal tissues [12]. The acidic tumor microenvironment, therefore, provides additional selectivity for styrene maleic acid neocarzinostatin accumulation and cellular interaction.

Albumin Binding Mechanisms

A critical aspect of styrene maleic acid neocarzinostatin membrane interactions involves its capacity to bind human serum albumin with high affinity [10]. Fluorescence binding studies demonstrate that styrene maleic acid neocarzinostatin binds to albumin with an association constant of approximately 10^6 M^-1, with 3.2 moles of styrene maleic acid neocarzinostatin bound per mole of albumin [10]. Significantly, this albumin binding occurs through the butyl-styrene maleic acid polymer chains rather than the neocarzinostatin protein component, as evidenced by competitive displacement with butyl-styrene maleic acid but not with neocarzinostatin [10].

The albumin binding site for styrene maleic acid neocarzinostatin appears to be in close vicinity to the warfarin or diazepam binding sites and may partially overlap with the bilirubin binding site [10]. The degree of competitive inhibition follows the order: butyl-styrene maleic acid (chain length 6) > ethyl-styrene maleic acid (chain length 6) = short butyl-styrene maleic acid (chain length 4) > hydrolyzed styrene maleic acid, indicating that both the number of carbons introduced by esterification and the hydrophobicity of styrene maleic acid derivatives positively influence binding affinity to albumin [10].

This albumin binding capacity serves multiple functions: extending plasma half-life, providing a macromolecular carrier system that enhances the enhanced permeability and retention effect, and potentially facilitating tumor cell recognition through albumin receptor pathways [13]. The prolonged plasma half-life attributed to albumin binding allows for sustained circulation and repeated opportunities for tumor extravasation [10].

Intracellular Trafficking and Drug Release Mechanisms

Following cellular membrane interaction and internalization, styrene maleic acid neocarzinostatin undergoes complex intracellular trafficking processes that ultimately lead to drug release and therapeutic action [12] [11]. These processes involve endocytic uptake, vesicular trafficking through acidic compartments, and pH-triggered release of the active neocarzinostatin component.

Endocytic Internalization Pathways

Styrene maleic acid neocarzinostatin internalization occurs through energy-dependent endocytic pathways, as evidenced by the complete absence of intracellular incorporation below 20°C [9] [12]. The enhanced internalization rate of styrene maleic acid neocarzinostatin compared to neocarzinostatin becomes apparent through fluorescence microscopy studies at 37°C, where styrene maleic acid neocarzinostatin achieves 50% cytotoxic inhibition within 5 minutes compared to over 90 minutes required for equivalent neocarzinostatin doses [9].

The endocytic process demonstrates significant temperature and energy dependence, consistent with receptor-mediated endocytosis mechanisms [14]. Studies using various endocytic inhibitors reveal that macromolecular drug uptake can involve multiple pathways including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, depending on the specific cellular context and nanoparticle characteristics [14] [15].

Acidic Vesicle Trafficking and pH-Triggered Release

Following endocytic uptake, styrene maleic acid neocarzinostatin traffics through increasingly acidic intracellular vesicles [12]. Fluorescent-labeled derivatives enable monitoring of the microenvironmental pH through ratiometric fluorescence measurements, revealing that the environment of cell-bound styrene maleic acid neocarzinostatin becomes progressively more acidic with incubation time at 37°C but not at 0°C [12].

The acidic vesicular environment plays a crucial role in drug release mechanisms [12]. Studies demonstrate that both neocarzinostatin and styrene maleic acid neocarzinostatin are translocated across acidic vesicle membranes into the cytosol following endocytic uptake [12]. This pH-triggered translocation is supported by protective effects of ammonium chloride and chloroquine, which neutralize acidic vesicles and protect cells against drug cytotoxicity [12].

Lysosomal Trafficking and Drug Liberation

The intracellular trafficking of styrene maleic acid neocarzinostatin involves passage through lysosomal compartments where polymer degradation and drug release occur [16] [17]. Lysosomal trafficking studies using LysoTracker demonstrate colocalization of macromolecular conjugates with lysosomal markers, confirming the involvement of these acidic organelles in drug processing [16].

Inhibition of lysosomal function using chloroquine significantly affects drug release kinetics and cellular accumulation patterns [16]. When lysosomal degradation is inhibited, increased intracellular accumulation of polymer-drug conjugates occurs, suggesting that lysosomal processing is essential for efficient drug liberation [16]. This lysosomal degradation mechanism provides controlled release kinetics that can be tuned through polymer design and conjugation chemistry.

Table 3: Cellular Internalization and Intracellular Trafficking

Cellular ProcessStyrene Maleic Acid Neocarzinostatin CharacteristicsQuantitative Data
Receptor BindingBinds to neocarzinostatin receptor sitesSimilar inhibition pattern as neocarzinostatin
Membrane Affinity20-fold higher than neocarzinostatinIncreased lipophilicity effect
Endocytic PathwayTemperature-dependent endocytosisNo uptake below 20°C
Intracellular TraffickingAcidic vesicle translocationFluorescence ratio monitoring
pH-Dependent BindingEnhanced binding at acidic pHOptimal at pH 6.0-6.5
Drug Release MechanismpH-triggered cytosolic releaseRapid internalization at 37°C

Mechanism of Neocarzinostatin Liberation

The release of active neocarzinostatin from the styrene maleic acid conjugate involves both enzymatic and chemical degradation processes within the intracellular environment [18] [19]. The styrene maleic acid polymer backbone is susceptible to hydrolytic degradation under acidic conditions, with degradation rates influenced by pH, temperature, and ionic strength [8] [18].

Polymer degradation mechanisms include both bulk erosion and surface erosion processes, depending on the relative rates of water penetration and polymer backbone cleavage [18]. For styrene maleic acid copolymers, the maleic acid residues are particularly susceptible to hydrolysis, leading to progressive breakdown of the polymer matrix and release of conjugated drug molecules [8] [20].

XLogP3

2.2

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

657.22101093 g/mol

Monoisotopic Mass

657.22101093 g/mol

Heavy Atom Count

48

Dates

Last modified: 08-08-2024

Explore Compound Types